
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. The CB2 receptor plays a crucial role in regulating inflammation, immune response, and pain perception. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders.
作用机制
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide exerts its pharmacological effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. CB2 receptor activation has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have high affinity and selectivity for the CB2 receptor, with minimal activity at the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
Activation of the CB2 receptor by 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the suppression of immune cell activation and migration, and the modulation of pain perception. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise and selective modulation of immune and inflammatory responses. However, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the research and development of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide and other CB2 receptor agonists. These include the further investigation of its potential therapeutic applications in various diseases, the optimization of its pharmacokinetic properties and formulation for clinical use, and the development of novel CB2 receptor agonists with improved potency, selectivity, and safety profiles. Additionally, the potential use of CB2 receptor agonists in combination with other drugs or therapies for synergistic effects should be explored.
合成方法
The synthesis of 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,1-dimethylpropylamine to yield the benzamide intermediate, which is further treated with 4-fluorobenzyl bromide in the presence of a base to obtain the final product, 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide.
科学研究应用
4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and autoimmune disorders. It has been shown to have potent anti-inflammatory and analgesic effects in preclinical models of inflammatory and neuropathic pain. 4-tert-butyl-N-(1,1-dimethylpropyl)benzamide has also been investigated for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, where CB2 receptor activation has been shown to have immunomodulatory effects.
属性
IUPAC Name |
4-tert-butyl-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-7-16(5,6)17-14(18)12-8-10-13(11-9-12)15(2,3)4/h8-11H,7H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCOHTWZKTWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

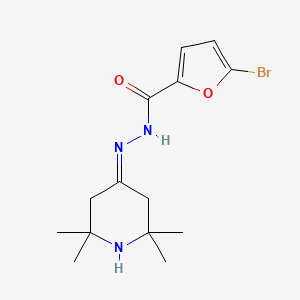

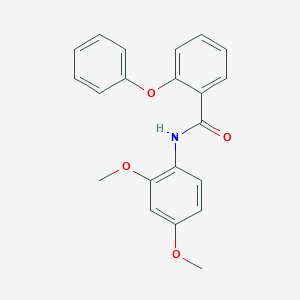
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
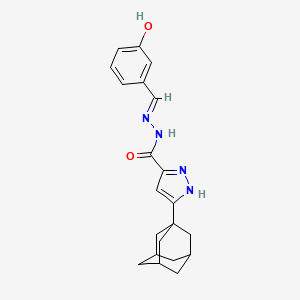
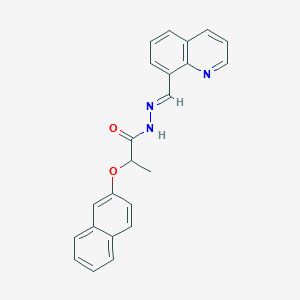
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
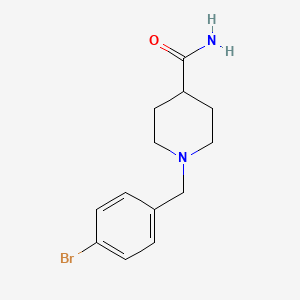
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5702202.png)
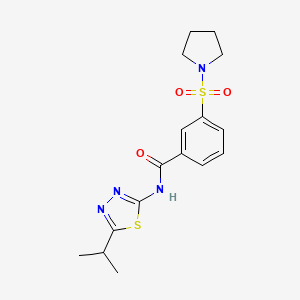
![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)
